Cas no 1795341-62-6 (5-methoxy-4-nitro-1H-indene)

5-methoxy-4-nitro-1H-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175929-0.05g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 0.05g |
$179.0 | 2023-09-20 | |
Enamine | EN300-175929-10.0g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 10g |
$3315.0 | 2023-06-08 | |
A2B Chem LLC | AW09741-100mg |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 100mg |
$318.00 | 2024-04-20 | |
1PlusChem | 1P01BDNX-250mg |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 250mg |
$461.00 | 2025-03-19 | |
1PlusChem | 1P01BDNX-10g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 10g |
$4160.00 | 2024-06-18 | |
1PlusChem | 1P01BDNX-2.5g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 2.5g |
$1927.00 | 2024-06-18 | |
1PlusChem | 1P01BDNX-500mg |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 500mg |
$703.00 | 2025-03-19 | |
A2B Chem LLC | AW09741-1g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 1g |
$846.00 | 2024-04-20 | |
A2B Chem LLC | AW09741-5g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 5g |
$2388.00 | 2024-04-20 | |
Enamine | EN300-175929-0.1g |
5-methoxy-4-nitro-1H-indene |
1795341-62-6 | 95% | 0.1g |
$268.0 | 2023-09-20 |
5-methoxy-4-nitro-1H-indene 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
5-methoxy-4-nitro-1H-indeneに関する追加情報
5-methoxy-4-nitro-1H-indene (CAS No. 1795341-62-6): An Overview of Its Structure, Properties, and Applications
5-methoxy-4-nitro-1H-indene (CAS No. 1795341-62-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound belongs to the indene family, a class of bicyclic aromatic hydrocarbons with a wide range of applications in various industries. The presence of a methoxy group and a nitro substituent on the indene ring imparts unique chemical and physical properties to this molecule, making it an interesting subject for both academic research and industrial applications.
The molecular formula of 5-methoxy-4-nitro-1H-indene is C9H7O3N, and its molecular weight is 173.15 g/mol. The compound is characterized by its planar structure, which is typical for aromatic systems. The methoxy group (OCH3) at the 5-position and the nitro group (NO2) at the 4-position are key functional groups that significantly influence the reactivity and stability of the molecule. These substituents can participate in various chemical reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and reduction reactions.
In recent years, 5-methoxy-4-nitro-1H-indene has been studied for its potential applications in medicinal chemistry. One notable area of research involves its use as a building block for the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 5-methoxy-4-nitro-1H-indene exhibited significant anti-inflammatory and anti-cancer activities. The researchers found that these derivatives could selectively inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation, making them promising candidates for drug development.
Beyond medicinal chemistry, 5-methoxy-4-nitro-1H-indene has also been explored for its potential in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and optoelectronic devices. A recent study published in Advanced Materials demonstrated that thin films of 5-methoxy-4-nitro-1H-indene-based polymers exhibited excellent charge transport properties and high photoluminescence quantum yields. These findings suggest that this compound could be used to fabricate high-performance organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of 5-methoxy-4-nitro-1H-indene can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the nitration of 5-methoxyindene using a mixture of nitric acid and sulfuric acid. This reaction selectively introduces the nitro group at the 4-position of the indene ring, yielding 5-methoxy-4-nitro-1H-indene. Another approach involves the coupling of 2-methoxystyrene with acetylene in the presence of a palladium catalyst, followed by nitration to form the final product.
The physical properties of 5-methoxy-4-nitro-1H-indene, such as its melting point, boiling point, and solubility, are crucial for its handling and application in various processes. It is typically a solid at room temperature with a melting point ranging from 80 to 85°C. The compound is moderately soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for use in solution-based processes and solvent extraction techniques.
In terms of safety and handling, while 5-methoxy-4-nitro-1H-indene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible materials to ensure its stability and prevent degradation.
In conclusion, 5-methoxy-4-nitro-1H-indene (CAS No. 1795341-62-6) is a multifaceted compound with diverse applications in medicinal chemistry and materials science. Its unique structure and functional groups make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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